molecular formula C22H23IN2O2 B079919 Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) CAS No. 14934-37-3

Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)

Cat. No. B079919
CAS RN: 14934-37-3
M. Wt: 347.4 g/mol
InChI Key: SQLIGCYCXRHPLT-UHFFFAOYSA-N
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Description

Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is a derivative of benzoxazole, a heterocyclic organic compound. It is a yellowish powder that is commonly used in scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is not fully understood. However, it is believed to work by binding to specific biological molecules, such as proteins and nucleic acids, and causing them to fluoresce. This fluorescence can then be detected and used to study various biological processes.

Biochemical And Physiological Effects

Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) has been shown to have minimal biochemical and physiological effects. It is not known to be toxic or harmful to cells or organisms at the concentrations used in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is its high sensitivity and specificity for detecting various biological molecules. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the use of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) in scientific research. One potential application is in the development of new diagnostic tools for detecting various diseases, including cancer and infectious diseases. Another potential direction is in the development of new therapies for treating cancer and other diseases using photodynamic therapy. Finally, benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) could be used in the development of new imaging techniques for studying various biological processes in living cells and organisms.
Conclusion
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) is a unique compound that has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of various biological molecules and as a photosensitizer for photodynamic therapy. While its mechanism of action is not fully understood, it is believed to work by binding to specific biological molecules and causing them to fluoresce. Despite its high cost, benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) has several advantages for use in scientific research, including its high sensitivity and specificity. There are also several future directions for the use of benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) in the development of new diagnostic tools, therapies, and imaging techniques.

Synthesis Methods

Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) can be synthesized through a multi-step process. The first step involves the synthesis of 3-ethyl-2-(3H)-benzoxazolone, which is then reacted with 2,3-dimethylbutadiene to form 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1).

Scientific Research Applications

Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and lipids. It can also be used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.

properties

CAS RN

14934-37-3

Product Name

Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)

Molecular Formula

C22H23IN2O2

Molecular Weight

347.4 g/mol

IUPAC Name

3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C22H23N2O2.HI/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

SQLIGCYCXRHPLT-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C(=C\C3=[N+](C4=CC=CC=C4O3)CC)\C.[I-]

SMILES

CCN1C2=CC=CC=C2OC1=CC(=CC3=[N+](C4=CC=CC=C4O3)CC)C.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC(=CC3=[N+](C4=CC=CC=C4O3)CC)C.[I-]

Origin of Product

United States

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